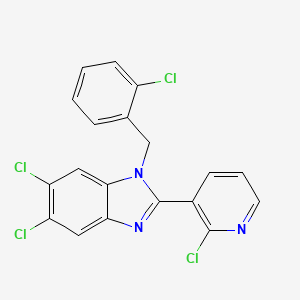
2-(4-ethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-ethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide” is a chemical compound that contains an ethoxyphenyl group, a methylthiopyridazinyl group, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Aplicaciones Científicas De Investigación
Antinociceptive Activity
Research has shown that derivatives of pyridazinone, a core structure related to "2-(4-ethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide," demonstrate significant antinociceptive activities. For example, studies on 3(2H)-pyridazinone derivatives have elucidated their potential in treating pain via antinociceptive mechanisms, indicating a promising avenue for the development of new analgesics (Doğruer, Şahin, Ünlü, & Ito, 2000).
Herbicidal Activities
Compounds structurally related to the target molecule have been explored for their herbicidal activities. Novel pyridazine derivatives have shown potential in agriculture as herbicides, highlighting the chemical versatility and application of such compounds in plant growth and weed control management (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Antimicrobial and Antioxidant Activities
Studies have also focused on the synthesis of pyridazinone derivatives for antimicrobial and antioxidant applications. These compounds exhibit a broad spectrum of activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents. Additionally, antioxidant properties of certain derivatives indicate their possible use in combating oxidative stress-related conditions (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Pharmacological Investigations
Further pharmacological investigations into related compounds have uncovered a range of activities, including analgesic and anti-inflammatory properties. Such studies provide a foundational understanding of how structural modifications can impact biological activity, offering insights into the therapeutic potential of these molecules (Sato, Ishizuka, & Yamaguchi, 1981).
Enzyme Inhibition
Research into pyridazinone derivatives has also uncovered their potential as enzyme inhibitors, with specific studies highlighting their ability to inhibit protein tyrosine phosphatase (PTP1B), an enzyme implicated in the regulation of insulin signaling and thus of interest in diabetes treatment (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-20-12-6-4-11(5-7-12)10-14(19)16-13-8-9-15(21-2)18-17-13/h4-9H,3,10H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNURBIUOUINOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

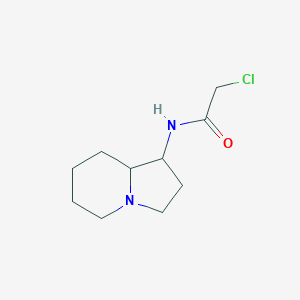
![4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2701618.png)
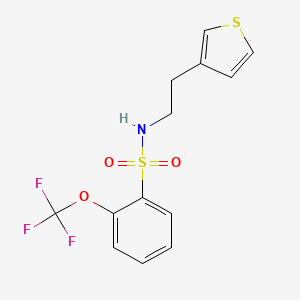
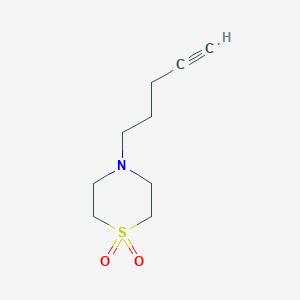
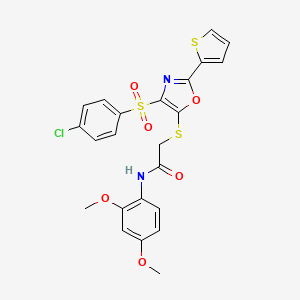
![ethyl 5-[(E)-N'-[(4-chlorophenyl)methoxy]imidamido]-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate](/img/structure/B2701627.png)
![N-{[(E)-2-phenylethenyl]sulfonyl}valine](/img/structure/B2701630.png)
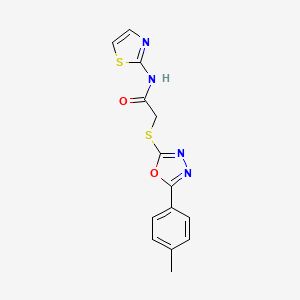

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2701635.png)

![(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2701637.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701638.png)
